(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

Catalog No.
S710168
CAS No.
104089-72-7
M.F
C15H9ClN2O2
M. Wt
284.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonit...

CAS Number

104089-72-7

Product Name

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

InChI

InChI=1S/C15H9ClN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8+

InChI Key

RTDWPLYDMXBIEL-MDWZMJQESA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)Cl

Application in Synthesis of Novel Porphyrin Derivatives

Specific Scientific Field: The application falls under the field of Chemistry, specifically Organic Chemistry and Photocatalysis .

Summary of the Application: The compound is used in the synthesis of new porphyrin derivatives. These derivatives are then self-assembled to enhance photocatalytic performance .

Methods of Application or Experimental Procedures: Three new porphyrin derivatives were synthesized from tetra (4-aminophenyl) porphyrin (TAPP), namely tetra [p- (4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra [p- (P-benzylidene)]phenyl porphyrin (TbePPP) and tetra [p- (4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP). The structures were characterized by UV-vis, FT-IR, 1H NMR and SEM .

Results or Outcomes Obtained: The study shows that the self-assemblies of the three porphyrin derivatives have stronger photocatalytic performance than their monomers. Moreover, the self-assemblies and their monomers have good photocatalytic stability .

The compound (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile is an organic chemical characterized by its unique structure, which includes a nitrile functional group and aromatic rings. Its molecular formula is C16H12ClN3O2, and it has a molecular weight of approximately 315.74 g/mol. The compound features a trans configuration (indicated by the "Z" designation), where the substituents on the double bond are on opposite sides, contributing to its geometric properties and potential biological activity.

  • These compounds can be irritants to the skin, eyes, and respiratory system [].
  • The nitro group can be a fire hazard, especially when heated [].
  • As a precaution, standard laboratory safety practices should be followed when handling m-NBPC, including wearing gloves, eye protection, and working in a fume hood.

The chemical reactivity of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be explored through various types of reactions:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids depending on the conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes through catalytic hydrogenation or other reducing agents.

These reactions are significant in synthetic organic chemistry, allowing for the modification and derivation of new compounds with potentially enhanced properties.

The biological activity of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile has been a subject of interest due to its structural features that suggest potential pharmacological effects. Compounds with similar structures often exhibit:

  • Anticancer Activity: Many derivatives of acrylonitrile compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of halogenated phenyl groups can enhance the antimicrobial efficacy of the compound.
  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways.

Biological assays are essential for evaluating the specific activity of this compound against various targets, including enzyme inhibition and receptor binding .

Synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction between suitable aldehydes or ketones in the presence of a base to form α,β-unsaturated carbonyl compounds followed by subsequent nitrilation.
  • Nitration Reaction: The introduction of the nitro group can be performed via electrophilic nitration of an appropriate phenyl compound, followed by coupling with a suitable acrylonitrile derivative.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be employed to attach chlorophenyl and nitrophenyl groups to an acrylonitrile framework, allowing for greater specificity and yield.

These methods provide avenues for synthesizing this compound with varying degrees of yield and purity .

The applications of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile span several fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Materials Science: Its unique chemical structure may allow for incorporation into polymers or materials with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Agricultural Chemicals: Similar compounds have been explored for use as herbicides or pesticides due to their biological activity against plant pathogens .

Interaction studies involving (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile focus on understanding its mechanism of action at the molecular level:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with biological targets such as enzymes or receptors, providing insights into binding affinities and potential therapeutic effects.
  • In Vitro Assays: Laboratory experiments assessing the efficacy and toxicity of this compound against various cell lines help elucidate its biological profile.

Such studies are crucial for advancing knowledge in medicinal chemistry and pharmacology .

Similar compounds include:

  • (E)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile
    • Structural difference: E configuration affects physical and chemical properties.
    • Potentially different biological activities due to geometric isomerism.
  • (2Z)-2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile
    • Substituent variation (bromine instead of chlorine).
    • May exhibit different reactivity and biological profiles.
  • (2Z)-2-(phenyl)-3-(3-nitrophenyl)acrylonitrile
    • Lacks halogen substituents; offers insights into electronic effects on activity.
    • Comparison aids in understanding structure-activity relationships.

These comparisons highlight the uniqueness of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile, particularly in terms of its halogenated structure which may enhance its biological efficacy compared to non-halogenated analogs .

XLogP3

4.2

Dates

Modify: 2023-08-15

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